molecular formula C28H30F3N7O3 B605968 NVP-BBT594

NVP-BBT594

货号: B605968
分子量: 569.6 g/mol
InChI 键: VQLNKQZLPGLOSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-BBT594 是一种有效的受体酪氨酸激酶 RET(转染过程中重排)抑制剂,其被其配体神经胶质源性神经营养因子激活。RET 信号传导参与各种发育过程,包括增殖、迁移、存活和分化。 This compound 主要用于癌症研究,因为它能够有效地抑制 RET 信号传导 .

科学研究应用

NVP-BBT594 具有多种科学研究应用,包括:

    化学: 用作工具化合物来研究 RET 信号通路及其在细胞过程中的作用。

    生物学: 用于研究 RET 在发育和疾病中的作用。

    医学: 研究其在治疗涉及异常 RET 信号传导的癌症中的潜在治疗应用。

    工业: 用于开发靶向 RET 及相关通路的药物

作用机制

NVP-BBT594 通过稳定 Janus 激酶 2 (JAK2) 酶的非活性构象发挥作用,导致未磷酸化的活化环和更强的抑制。该机制涉及与 JAK2 的 ATP 结合口袋结合,阻止其活化和随后的信号传导。 该化合物还通过阻断 RET 与其配体神经胶质源性神经营养因子之间的相互作用来抑制 RET 信号传导 .

准备方法

合成路线和反应条件

NVP-BBT594 的合成涉及多个步骤,包括关键中间体的形成及其随后在特定条件下的反应。详细的合成路线和反应条件为专有信息,未公开披露。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常以固体形式生产,可以溶解在二甲基亚砜等溶剂中以备进一步使用 .

化学反应分析

反应类型

NVP-BBT594 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

    还原: 还原反应可以将 this compound 转换为具有不同化学性质的还原形式。

    取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在受控条件下可以使用各种亲核试剂和亲电试剂来实现取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而还原可能产生具有不同药理性质的化合物 .

相似化合物的比较

类似化合物

    NVP-CHZ868: 另一种具有类似结合模式和抑制活性的 II 型 JAK2 抑制剂。

    舒尼替尼: 一种具有抗 RET 活性的多靶点受体酪氨酸激酶抑制剂。

    卡博替尼: 一种针对多种受体酪氨酸激酶(包括 RET)的抑制剂。

独特性

NVP-BBT594 的独特性在于其在抑制 RET 信号传导方面的高特异性和效力。 与其他类似化合物相比,它对 RET 及相关通路的抑制更强,使其成为癌症研究和药物开发中宝贵的工具 .

属性

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BBT594
Reactant of Route 2
Reactant of Route 2
BBT594
Reactant of Route 3
Reactant of Route 3
BBT594
Reactant of Route 4
Reactant of Route 4
BBT594
Reactant of Route 5
Reactant of Route 5
BBT594
Reactant of Route 6
Reactant of Route 6
BBT594
Customer
Q & A

Q1: What is NVP-BBT594 and how does it work?

A1: this compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, this compound targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] this compound effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]

Q2: Which cancers show sensitivity to this compound?

A2: Research has primarily focused on this compound's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, this compound shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]

Q3: How does the efficacy of this compound compare to type I JAK2 inhibitors?

A3: this compound demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, this compound exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]

Q4: Are there any resistance mechanisms to this compound?

A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to this compound in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []

Q5: Are there any potential strategies to improve the efficacy of this compound?

A5: Research suggests combining this compound with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining this compound with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining this compound with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。